![molecular formula C36H46N2O B14565744 2-[4'-(Hexadecyloxy)[1,1'-biphenyl]-4-yl]quinoxaline CAS No. 61538-81-6](/img/structure/B14565744.png)
2-[4'-(Hexadecyloxy)[1,1'-biphenyl]-4-yl]quinoxaline
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Overview
Description
2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]quinoxaline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core substituted with a biphenyl group that is further modified with a hexadecyloxy chain. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]quinoxaline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate is synthesized by coupling a halogenated biphenyl with a hexadecyloxy-substituted benzene derivative under palladium-catalyzed cross-coupling conditions.
Quinoxaline Formation: The biphenyl intermediate is then reacted with a suitable diamine, such as o-phenylenediamine, under oxidative conditions to form the quinoxaline core.
Final Coupling: The final step involves coupling the quinoxaline core with the biphenyl intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]quinoxaline may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or quinoxaline core are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of functionalized quinoxaline and biphenyl derivatives.
Scientific Research Applications
2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]quinoxaline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound may be used as a probe or ligand to study molecular interactions and biological pathways.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound may be used in the development of advanced materials, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of 2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core and biphenyl group allow it to bind to various proteins, enzymes, and receptors, modulating their activity. The hexadecyloxy chain may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]pyridine
- 2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]benzene
- 2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]thiophene
Uniqueness
2-[4’-(Hexadecyloxy)[1,1’-biphenyl]-4-yl]quinoxaline is unique due to its specific combination of a quinoxaline core, biphenyl group, and hexadecyloxy chain. This combination imparts distinct chemical and physical properties, such as enhanced stability, solubility, and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.
Properties
CAS No. |
61538-81-6 |
---|---|
Molecular Formula |
C36H46N2O |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2-[4-(4-hexadecoxyphenyl)phenyl]quinoxaline |
InChI |
InChI=1S/C36H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-28-39-33-26-24-31(25-27-33)30-20-22-32(23-21-30)36-29-37-34-18-15-16-19-35(34)38-36/h15-16,18-27,29H,2-14,17,28H2,1H3 |
InChI Key |
OMYDCCMEYIUPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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